Dimenhydrinate is a synthetic compound formed by the combination of diphenhydramine and 8-chlorotheophylline. [] It falls under the classification of ethanolamine antihistamines. [, ] In scientific research, dimenhydrinate serves as a valuable tool for investigating the vestibular system, motion sickness, and the effects of H1 receptor antagonism.
Dimenhydrinate is a medication primarily used to prevent and treat nausea, vomiting, and dizziness caused by motion sickness. It is a combination of two active ingredients: diphenhydramine, an antihistamine, and 8-chlorotheophylline, a stimulant. This compound is classified under the category of antihistamines and is commonly administered in tablet form for ease of use.
Dimenhydrinate was first synthesized in the late 1940s and has since been widely used in clinical settings. Its development was aimed at providing relief from motion sickness while minimizing sedation, a common side effect of many antihistamines.
Dimenhydrinate belongs to the pharmacological class of antihistamines and is specifically categorized as an H1 receptor antagonist. It is often utilized in both over-the-counter and prescription formulations for its antiemetic properties.
The synthesis of dimenhydrinate involves the combination of diphenhydramine and 8-chlorotheophylline. The process typically includes the following steps:
The synthesis may utilize methods such as solvent-free reactions or ionic liquid-assisted processes to enhance yield and purity. For example, dibutyltin oxide can act as a catalyst in some synthesis routes, promoting intermolecular dehydration reactions between the reactants .
Dimenhydrinate has a complex molecular structure characterized by its dual components:
The IUPAC name for dimenhydrinate is 2-benzhydryloxy-N,N-dimethylethanamine; 8-chloro-1,3-dimethylxanthine.
Dimenhydrinate can undergo various chemical reactions, including hydrolysis and oxidation. In pharmaceutical formulations, it may interact with excipients or other active ingredients, affecting its stability and efficacy.
The stability of dimenhydrinate in different pH environments has been studied to optimize its formulation. For instance, its degradation products can be analyzed using high-performance liquid chromatography (HPLC) to ensure purity .
Dimenhydrinate exerts its effects primarily through the blockade of H1 histamine receptors in the central nervous system. This action prevents the stimulation of the vomiting center in the brain, thereby alleviating symptoms associated with motion sickness.
Research indicates that dimenhydrinate also exhibits anticholinergic properties, which contribute to its antiemetic effects. The combination of these mechanisms enhances its therapeutic profile .
Dimenhydrinate is widely used in clinical settings for:
In addition to its medical applications, research continues into optimizing formulations for specific populations, such as children and elderly patients who may have difficulty swallowing traditional tablets .
Dimenhydrinate (chemical name: 2-(diphenylmethoxy)-N,N-dimethylethanamine 8-chlorotheophyllinate) emerged from serendipitous clinical observations in 1947. During allergy research at Johns Hopkins Hospital, Dr. Leslie Gay and Dr. Paul Carliner administered an experimental compound (then designated Compound 1694) to a pregnant patient suffering from urticaria. Unexpectedly, the patient reported complete relief from lifelong motion sickness symptoms when taking the drug before trolley journeys [1] [4]. This incidental finding spurred targeted clinical validation. In 1948, G.D. Searle & Co. organized a pivotal trial aboard the USS General Ballou during a transatlantic storm. Troops receiving the compound exhibited significantly reduced seasickness compared to the placebo group, confirming its anti-motion sickness efficacy [1] [3].
The compound, patented in 1950 and approved by the FDA in 1972, was characterized as a 1:1 molecular complex comprising two pharmacologically active components:
Crucially, 8-chlorotheophylline was included to counteract diphenhydramine-induced drowsiness—a design innovation enhancing patient tolerance. Dimenhydrinate’s efficacy derived primarily from diphenhydramine’s blockade of histamine H₁ receptors in the vestibular nucleus, modulating neural pathways responsible for nausea perception [6] [10]. By weight, the salt is 53–55.5% diphenhydramine and 44–47% 8-chlorotheophylline [1] [4].
Table 1: Key Properties of Dimenhydrinate Components
Component | Pharmacological Role | Molecular Weight (g/mol) | Key Biological Target |
---|---|---|---|
Diphenhydramine | H₁ receptor antagonism, anti-emesis | 255.35 | Histamine H₁ receptor (CNS/PNS) |
8-Chlorotheophylline | Adenosine receptor antagonism, stimulant | 214.62 | Adenosine receptors (CNS) |
The synthesis of dimenhydrinate involves separate production of diphenhydramine and 8-chlorotheophylline, followed by salt formation:
Diphenhydramine Synthesis:
8-Chlorotheophylline Synthesis:
Salt Formation and Purification:
Modern industrial refinements focus on process intensification:
Pharmaceutical formulation innovations include:
Table 2: Evolution of Industrial Synthesis Methods
Parameter | Traditional Method (1950s) | Modern Method (Post-2020) |
---|---|---|
Reaction Temperature | 70–80°C | 60–65°C |
Solvent | Ethanol | Isopropanol |
Yield | 75–80% | 90–92% |
Key Impurity | Residual benzhydryl bromide | Chlorotheophylline isomers |
Drying Method | Tray drying | Vacuum fluidized-bed drying |
G.D. Searle secured foundational dimenhydrinate patents in 1950, emphasizing its utility for "preventing and treating vertigo associated with motion sickness" [1] [4]. Early commercialization leveraged direct-to-consumer advertising; Searle’s Dramamine® (derived from "Dizziness" + "amine") became the flagship brand, marketed explicitly for travel-related nausea [1] [3]. By 1949, dimenhydrinate was available OTC in U.S. pharmacies—a rapid transition enabled by its safety profile in non-prescription use [1].
Patent strategies evolved to encompass formulation and production innovations:
Geographical branding became critical for market penetration:
Table 3: Global Brand Distribution of Dimenhydrinate
Region | Leading Brand Names | Primary Manufacturer |
---|---|---|
North America | Dramamine®, Gravol® | Bayer, Church & Dwight |
Europe | Vomex®, Vertirosan®, Cinfamar® | Astellas, Zambon |
Asia-Pacific | Aviomarin®, Biodramina® | Pliva, Johnson & Johnson |
Latin America | Mareol®, Anautin® | Tecnoquímicas, Valeant |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7